![molecular formula C18H21N7O2 B2762443 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1058204-60-6](/img/structure/B2762443.png)

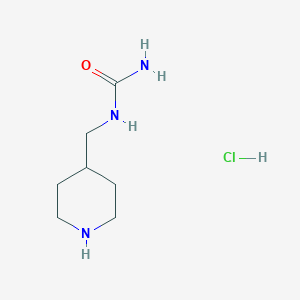

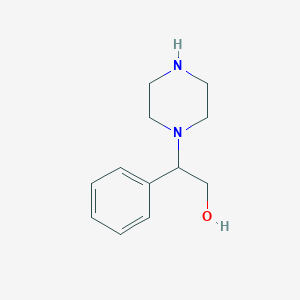

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles and their derivatives have been studied for their potential as thermostable materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some similar compounds, such as those based on a fused-triazole backbone, have been found to exhibit superior thermostability .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones, demonstrated good to moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Activity

Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been explored for their antiproliferative activity. A library of such derivatives was prepared, and their potential to inhibit the proliferation of endothelial and tumor cells was assessed. This research opens avenues for the development of novel cancer therapeutics (Ilić et al., 2011).

Antimicrobial and Antidiabetic Properties

Piperazine and triazolo-pyrazine derivatives have been synthesized and screened for their antimicrobial activity against several bacterial and fungal strains. Some compounds showed superior antimicrobial activity, particularly against A. baumannii. Additionally, the same derivatives have been evaluated for their potential as anti-diabetic drugs, focusing on dipeptidyl peptidase-4 inhibition and insulinotropic activities, indicating their dual therapeutic potential (Patil et al., 2021).

Antihistaminic and Anti-inflammatory Activities

Compounds with the [1,2,4]triazolo[1,5-b]pyridazine core have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These studies suggest their potential application in treating conditions like atopic dermatitis and allergic rhinitis, with one compound, in particular, undergoing clinical trials (Gyoten et al., 2003).

Synthesis Techniques and Chemical Properties

Research on the synthesis, structure analysis, and computational studies of pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, has provided insights into their chemical properties and potential pharmaceutical significance. These compounds have been characterized using various spectroscopic techniques and structural analyses, contributing to the understanding of their chemical behavior and interaction potentials (Sallam et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research.

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cellular processes such as growth and migration.

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and metastasis . By inhibiting the activity of c-Met kinase, the compound disrupts cellular processes essential for tumor growth and spread.

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-2-27-15-6-4-3-5-14(15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUVFUCSYFRIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)

![1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2762367.png)

![METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2762369.png)

![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)